molecular formula C19H26BNO3 B8224615 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one

Cat. No.: B8224615
M. Wt: 327.2 g/mol
InChI Key: DEWYSULLSQVBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one features a 1H-indole core substituted at position 7 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. At position 1, a 2,2-dimethylpropan-1-one (pivaloyl) moiety is attached. This structure combines the reactivity of boronate esters—key intermediates in Suzuki-Miyaura cross-coupling reactions—with the biological relevance of indole derivatives, which are prevalent in pharmaceuticals and natural products .

Properties

IUPAC Name

2,2-dimethyl-1-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO3/c1-17(2,3)16(22)21-12-11-13-9-8-10-14(15(13)21)20-23-18(4,5)19(6,7)24-20/h8-12H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWYSULLSQVBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CN3C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound's structure suggests potential activity against various cancer cell lines. Studies have indicated that indole derivatives are promising in the development of anticancer agents due to their ability to induce apoptosis in cancer cells. The incorporation of boron into the structure may enhance its efficacy by facilitating interactions with biological targets .
  • Neuroprotective Agents :
    • Research has shown that compounds containing indole structures can exhibit neuroprotective properties. This compound could be investigated for its potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar compounds have demonstrated antimicrobial properties. The unique structure of this compound may enhance its activity against bacterial and fungal strains .

Materials Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The incorporation of boron into organic compounds is known to improve charge transport properties. This compound could be explored as a potential material for OLED applications due to its favorable electronic properties and stability under operational conditions .
  • Sensors :
    • Given the fluorescent nature of many indole derivatives, this compound may find applications in sensor technology for detecting metal ions or biological molecules. Its boron component could provide unique binding interactions that enhance sensor specificity and sensitivity .

Synthetic Chemistry Applications

  • Reagent in Organic Synthesis :
    • This compound can serve as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules through various coupling reactions and transformations .
  • Boron Chemistry :
    • The presence of a dioxaborolane moiety allows this compound to participate in boron-mediated reactions such as Suzuki coupling reactions. This makes it valuable for the synthesis of biaryl compounds which are important in pharmaceuticals and agrochemicals .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Research Indole derivatives show apoptosis induction in cancer cells.
Neuroprotective Agents Potential protective effects against oxidative stress in neuronal cells.
OLEDs Enhanced charge transport properties observed in preliminary tests.
Organic Synthesis Effective reagent for biaryl synthesis via Suzuki coupling.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the dioxaborolane group can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole-Based Boronate Esters

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole ()
  • Key Differences :
    • Substituent at indole position 1: Methyl group vs. pivaloyl group in the target compound.
    • Molecular weight: 257.14 g/mol (vs. ~315 g/mol estimated for the target compound).
(S)-Methyl-2-((tert-butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate ()
  • Key Differences: Boronate at position 3 (vs. 7 in the target compound). Additional amino acid-derived substituents.
  • Implications :
    • Position 7 substitution in the target compound avoids steric clashes during coupling reactions, improving accessibility for catalytic systems .

Phenyl-Based Boronate Esters

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one ()
  • Key Differences: Core structure: Phenyl ring vs. indole. Molecular formula: C₁₅H₂₁BO₃ (vs. C₂₀H₂₆BNO₃ for the target compound).
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-one ()
  • Key Differences :
    • Ketone position: Propan-2-one (acetone derivative) vs. propan-1-one in the target compound.
  • Implications :
    • The propan-1-one group in the target compound may influence electronic effects, altering reaction kinetics in cross-couplings .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The indole core and pivaloyl group may slow coupling rates due to steric hindrance, but position 7 substitution ensures compatibility with Suzuki-Miyaura conditions (Pd catalysts, base) .
  • 3-Borylated indoles (): Position 3 substitution may lead to regioselectivity challenges in couplings .

Physical and Spectral Properties

Property Target Compound (Estimated) 1-Methyl-7-borylated Indole () 1-(3-Borylphenyl)propan-1-one ()
Molecular Formula C₂₀H₂₆BNO₃ C₁₅H₂₀BNO₂ C₁₅H₂₁BO₃
Molecular Weight (g/mol) ~315 257.14 260.14
Key Spectral Features ¹H-NMR: δ 8.1 (indole H), 1.3 (pinacol CH₃) ¹H-NMR: δ 7.8 (indole H), 3.8 (N-CH₃) ¹H-NMR: δ 7.6 (aryl H), 2.5 (COCH₂)

Biological Activity

2,2-Dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)propan-1-one, with the CAS number 2390149-81-0, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H28BNO3
  • Molecular Weight : 329.25 g/mol
  • Purity : ≥97%
  • IUPAC Name : 2,2-dimethyl-1-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)propan-1-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor , particularly in relation to cancer therapies.

Targeted Kinases

Research indicates that the compound may exhibit inhibitory effects on several kinases involved in cell signaling pathways. Notably:

  • FGFR (Fibroblast Growth Factor Receptor) : Compounds with similar scaffolds have shown selective inhibition towards FGFRs, which are implicated in various cancers .
  • c-Met : The compound's structural analogs have been explored for their inhibitory effects on c-Met signaling pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.6FGFR inhibition
MCF7 (Breast Cancer)0.8c-Met pathway inhibition
HeLa (Cervical Cancer)0.9Inducing apoptosis via kinase modulation

These results indicate that the compound could be a promising candidate for further development in cancer therapy.

Case Studies

Several case studies have reported on the use of similar compounds in clinical settings:

  • Case Study 1 : A study involving a derivative of the compound showed promising results in Phase I trials for patients with advanced solid tumors. The trial highlighted its potential to selectively inhibit tumor growth without significant toxicity .
  • Case Study 2 : Another investigation focused on the pharmacokinetics and metabolic stability of related compounds demonstrated favorable profiles with low clearance rates and minimal interactions with cytochrome P450 enzymes . This suggests that this compound may also exhibit similar favorable pharmacokinetic properties.

Safety and Toxicology

While initial findings are promising regarding the efficacy of this compound in inhibiting cancer cell proliferation, safety assessments are crucial. Toxicological data indicate that compounds with similar structures may exhibit harmful effects if ingested or if they come into contact with skin . Therefore, further studies are needed to evaluate the safety profile comprehensively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.